3beta-Acetoxy-5alpha-cholestano(5,6-b)-N-phthalimidoaziridine
CAS No.: 118517-20-7
Cat. No.: VC20860925
Molecular Formula: C37H52N2O4
Molecular Weight: 588.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118517-20-7 |
|---|---|
| Molecular Formula | C37H52N2O4 |
| Molecular Weight | 588.8 g/mol |
| IUPAC Name | [(1S,2R,5S,7R,9S,11S,12S,15R,16R)-8-(1,3-dioxoisoindol-2-yl)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-azapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-yl] acetate |
| Standard InChI | InChI=1S/C37H52N2O4/c1-22(2)10-9-11-23(3)29-14-15-30-28-20-32-37(39(32)38-33(41)26-12-7-8-13-27(26)34(38)42)21-25(43-24(4)40)16-19-36(37,6)31(28)17-18-35(29,30)5/h7-8,12-13,22-23,25,28-32H,9-11,14-21H2,1-6H3/t23-,25+,28+,29-,30+,31+,32+,35-,36-,37+,39?/m1/s1 |
| Standard InChI Key | YPVNQSYTFZVXIY-BENLHTCUSA-N |
| Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@@]5([C@@]3(CC[C@@H](C5)OC(=O)C)C)N4N6C(=O)C7=CC=CC=C7C6=O)C |
| SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)OC(=O)C)C)N4N6C(=O)C7=CC=CC=C7C6=O)C |
| Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)OC(=O)C)C)N4N6C(=O)C7=CC=CC=C7C6=O)C |
Introduction
3beta-Acetoxy-5alpha-cholestano(5,6-b)-N-phthalimidoaziridine is a complex organic compound that belongs to the steroid class. It is characterized by its unique structural features, including a cholestane backbone with an acetoxy group at the 3-beta position, a phthalimidoaziridine moiety fused at the 5,6 position, and a specific stereochemistry. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic challenges.
Biological Activity and Applications
While specific biological activities of 3beta-Acetoxy-5alpha-cholestano(5,6-b)-N-phthalimidoaziridine are not well-documented, compounds with similar structures may exhibit interesting pharmacological properties. Steroids and their derivatives are known for their roles in various biological processes, including hormone regulation and membrane interactions.
Research Findings and Challenges
Research on 3beta-Acetoxy-5alpha-cholestano(5,6-b)-N-phthalimidoaziridine is limited, and detailed studies on its biological activity, toxicity, or potential applications are scarce. The compound's unique structure suggests potential for further investigation in fields like medicinal chemistry or pharmacology.
Note:
Due to the limited availability of specific information on 3beta-Acetoxy-5alpha-cholestano(5,6-b)-N-phthalimidoaziridine, this article focuses on general aspects of similar compounds and the potential for future research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume